molecular formula C20H19NO4 B557861 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid CAS No. 885951-77-9

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid

Cat. No.: B557861
CAS No.: 885951-77-9
M. Wt: 337,38 g/mole
InChI Key: QGLSMDZVGLRTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337,38 g/mole. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Fmoc-1-amino-1-cyclobutanecarboxylic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group protects the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as Fmoc-protected amino acid derivatives and coupling reagents. The interactions between Fmoc-1-amino-1-cyclobutanecarboxylic acid and these biomolecules facilitate the formation of peptide bonds, enabling the synthesis of complex peptides and proteins .

Cellular Effects

The effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid on cellular processes are primarily related to its role in peptide synthesis. This compound influences cell function by enabling the production of specific peptides and proteins that are essential for various cellular activities. Fmoc-1-amino-1-cyclobutanecarboxylic acid can impact cell signaling pathways, gene expression, and cellular metabolism by providing the necessary building blocks for the synthesis of bioactive peptides .

Molecular Mechanism

At the molecular level, Fmoc-1-amino-1-cyclobutanecarboxylic acid exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. Upon selective deprotection, the amino group becomes available for peptide bond formation. This compound can also act as an enzyme inhibitor or activator, depending on the specific biochemical context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid can change over time due to factors such as stability and degradation. This compound is generally stable when stored under appropriate conditions, but prolonged exposure to certain environmental factors may lead to degradation. Long-term studies have shown that Fmoc-1-amino-1-cyclobutanecarboxylic acid can have sustained effects on cellular function, particularly in in vitro and in vivo peptide synthesis experiments .

Dosage Effects in Animal Models

The effects of Fmoc-1-amino-1-cyclobutanecarboxylic acid in animal models vary with different dosages. At lower doses, this compound can effectively facilitate peptide synthesis without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is important to carefully determine the optimal dosage to achieve the desired biochemical outcomes while minimizing any negative effects .

Metabolic Pathways

Fmoc-1-amino-1-cyclobutanecarboxylic acid is involved in metabolic pathways related to peptide synthesis. This compound interacts with enzymes and cofactors that facilitate the formation of peptide bonds. The presence of the Fmoc group influences the metabolic flux and levels of metabolites involved in peptide synthesis, ensuring efficient and selective reactions .

Transport and Distribution

Within cells and tissues, Fmoc-1-amino-1-cyclobutanecarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions help localize and accumulate the compound in areas where peptide synthesis occurs. The transport and distribution of Fmoc-1-amino-1-cyclobutanecarboxylic acid are crucial for its effective utilization in biochemical reactions .

Subcellular Localization

The subcellular localization of Fmoc-1-amino-1-cyclobutanecarboxylic acid is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its activity or function. The precise localization of Fmoc-1-amino-1-cyclobutanecarboxylic acid is essential for its role in peptide synthesis and other biochemical processes .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLSMDZVGLRTKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363749
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885951-77-9
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanecarboxylic acid
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